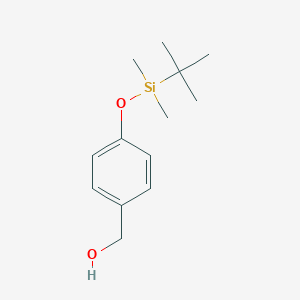

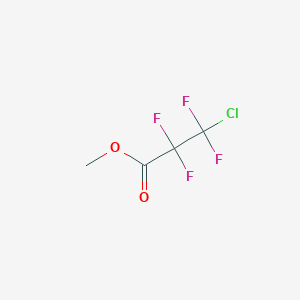

3-氯-2,2,3,3-四氟丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps and can be complex. For instance, the synthesis of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] was achieved in four steps, starting with the chlorination of pentaerythritol and ending with cationic polymerization using BF3·OEt2 as the catalyst . Similarly, methyl 3,3,3-trifluoropyruvate was synthesized from hexafluoropropene-1,2-oxide through intermediate compounds . These processes highlight the intricate methods required to synthesize fluorinated organic compounds, which may be applicable to the synthesis of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often investigated using techniques such as NMR spectroscopy and vibrational spectra. For example, the molecular structure of methyl trifluoromethanesulfonate was studied using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . Similarly, the molecular structures of saccharinate salts of pyridinium with fluorinated substituents were investigated crystallographically, showing stable synthons formed by hydrogen-bonding patterns and π-interactions . These studies suggest that the molecular structure of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate would also exhibit interesting conformational properties due to the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. Methylsulphur trifluoride, for example, functions as a fluoride ion donor and reacts with glass and water, demonstrating aggressive chemical behavior . Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate is used as a trifluoromethylating agent for organic halides, indicating its reactivity in substitution reactions . These examples provide a context for the potential reactivity of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate in various chemical environments.

Physical and Chemical Properties Analysis

The physical properties of fluorinated compounds, such as viscosity, glass transition, and decomposition temperatures, are often determined to understand their behavior in different conditions . The chemical properties, such as hydrolysis and decomposition reactions, are also crucial for understanding the stability and applications of these compounds . For instance, methylsulphur trifluoride decomposes at ambient temperatures to give various products . These insights into the physical and chemical properties of related compounds can help predict the behavior of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate.

科学研究应用

核磁共振研究和化学合成

- 核磁共振化学位移和结构分析: 一项研究详细说明了氯氟丙烷的 ^13C 核磁共振化学位移,包括 3-氯-2,2,3,3-四氟丙烷。研究发现,末端基团的磁各向异性和空间位阻效应显著影响卤代甲基的 ^13C 核磁共振化学位移,为这类化合物的结构分析提供了见解 (Tanuma 等人,1997 年)。

催化氟化和材料合成

- 选择性催化氟化: 四氯丙烯催化氟化到氯氟丙烯的研究突出了钇或镧改性的氟化铬催化剂的重要性。这一过程对于合成四氟丙烯至关重要,四氟丙烯是生产各种氟化合物的必要中间体 (Mao 等人,2014 年)。

分析化学和环境监测

- 气相色谱-质谱法改进的衍生化技术: 开发了一种使用 N-甲基-双三氟乙酰胺的先进衍生化技术,用于气相色谱-质谱法 (GC-MS) 测定饮用水中卤代呋喃酮。该方法展示了氟化化合物在增强环境监测分析方法中的应用 (Kubwabo 等人,2009 年)。

化学合成和功能材料

- 离子交换膜的合成: γ 射线诱导的 2,3,3-三氟丙烯酸甲酯和四氟乙烯与烯烃的共聚被用于合成羧基氟聚合物膜。这些膜在氯碱电解中展示了有前景的特性,突出了氟化酯在开发功能材料中的作用 (Kostov 等人,1992 年)。

安全和危害

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If swallowed, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .

属性

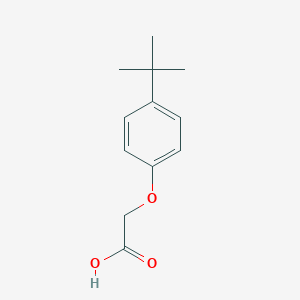

IUPAC Name |

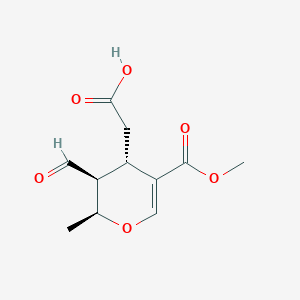

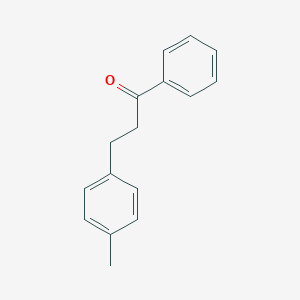

methyl 3-chloro-2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRYDXPCZSESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382115 |

Source

|

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127589-63-3 |

Source

|

| Record name | Methyl 3-chloroperfluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。